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5-Bromo-DMT vs classical psychedelics
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Compound Focus: 5-Bromo-N,N-Dimethyltryptamine

CAS No.: 17274-65-6

Cat. No.: S583216

Pharmacological Profile Comparison

The table below summarizes the key in vitro pharmacological data for 5-Bromo-DMT (5-Br-DMT) and
several classical psychedelics, highlighting differences in receptor binding and activity [1] [2] [3].

5-HT2A 5-HT2A 5-HT1A . . .
SERT Ki Primary Pharmacological
Compound Receptor Receptor Receptor L
. . (nM) Characteristics
Ki (nM) EC50 (nM) Ki (nM)
5-Bromo- 138 [1] 77.7 - 3,090 16.9 [1] 971 [1] 5-HT2AR partial agonist; 5-
DMT [1] HT1AR full agonist; weak
SERT inhibitor [1] [2].
N,N-DMT 230 [3] Data Not 119.5[3] Data Not Primarily known as a 5-
Available Available HT2AR agonist [4] [5].
Psilocin 107.2 [3] Data Not 567.4 (or Data Not Active metabolite of
Available 49%) [3] Available psilocybin; broad
serotonergic activity [3] [5].
LSD 3.5%[3] Data Not 1.1[3] Data Not High-potency, broad-
Available Available spectrum serotonergic

agonist [3] [5].
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Note: Ki is the binding dffinity (lower value indicates stronger binding). EC50 is the half-maximal effective

concentration (lower value indicates higher potency). SERT: Serotonin Transporter. *Data from non-human

species. [3]

Behavioral & Therapeutic Effects

This table compares the in vivo behavioral effects and potential therapeutic applications of these compounds,

based primarily on rodent models and early human reports.

Head-
Twitch Antidepressant- Key Behavioral & Therapeutic
Compound ) .
Response like Effects Observations
(HTR)
5-Bromo-DMT Does not Yes, rapid-acting Promotes neuroplasticity (dendritic growth,
induce [1] [2] [1] [2] IEG expression); produces
hypolocomotion/sedation [1] [2]. Effects in
humans described as mild, relaxing, and
minimally psychedelic [6] [7].
N,N-DMT Induces [8] Yes [9] [10] Powerful, short-acting psychedelic effects

Psilocin/Psilocybin Induces

LSD Induces

Detailed Experimental Protocols

Yes [10] [5]

Under
Investigation [5]

in humans; produces cross-substitution
with DOM in drug discrimination studies

[8].

Produces sustained changes in
neuroplasticity; clinical trials show promise
for depression [10] [5].

Produces long-lasting alterations in
perception; investigated for various
psychiatric disorders [5].
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Here are the methodologies behind key experiments cited in the comparison tables.

Receptor Binding Assays (Ki Determination) [2]

e Objective: To measure the binding affinity (Ki) of a test compound for a specific receptor (e.g., 5-
HT2A, 5-HT1A).
¢ Methodology:

o Membrane Preparation: Cell membranes are harvested from engineered cell lines (e.g., CHO-
K1) stably expressing the human target receptor.

o Competitive Binding: Membrane suspensions are incubated with a known concentration of a
radiolabeled ligand specific to the receptor and increasing concentrations of the unlabeled test
compound (e.g., 5-Br-DMT).

o Filtration and Measurement: The mixture is filtered to separate receptor-bound from free
radioligand. The amount of bound radioligand is measured by scintillation counting.

o Data Analysis: The concentration of the test compound that displaces 50% of the specific
radioligand binding is determined (IC50). The Ki value is then calculated using the Cheng-
Prusoff equation.

Calcium Mobilization Assay (EC50 Determination) [2]

¢ Objective: To assess the functional efficacy (EC50) and intrinsic activity of a compound at a Gqg-
coupled receptor like the 5-HT2A receptor.
¢ Methodology:
o Cell Culture: CHO-K1 cells stably expressing the human 5-HT2A receptor are cultured.
o Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4).
o Agonist Application: The test compound is applied in increasing concentrations, and receptor
activation triggers the release of intracellular calcium.
o Signal Detection: The calcium-dye complex fluoresces, and this fluorescence is measured in
real-time using a plate reader.
o Data Analysis: The concentration-response curve is plotted, and the EC50 (concentration that
produces 50% of the maximal response) is calculated.

Head-Twitch Response (HTR) in Mice [1] [2]

¢ Objective: To evaluate the hallucinogenic potential of a compound in vivo.
¢ Methodology:
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o Animal Subjects: Mice (e.g., CD-1 strain) are administered the test compound or a vehicle
control.

o Behavioral Recording: Mice are placed in an observation chamber, and their behavior is
recorded for a set period (e.g., 20 minutes post-injection).

o Quantification: The number of characteristic, rapid head-twitches is counted, either by a
blinded observer or automated software. A significant increase in HTR count compared to the
control group is considered a proxy for psychedelic effects.

Forced Swim Test (FST) in Mice [2]

e Objective: To screen for antidepressant-like activity.
¢ Methodology:
o Pretreatment: Mice are administered the test compound or a control.

o Test Session: After a predetermined time, mice are placed in an inescapable cylinder of water
for a short period (e.g., 6 minutes).

o Behavioral Scoring: The duration of immobility (when the mouse floats and makes only
movements necessary to keep its head above water) is measured during the final 4 minutes.

o Interpretation: A significant reduction in immobility time is interpreted as antidepressant-like
behavior.

Signaling Pathways in Neuroplasticity and
Hallucinogenesis

The diagram below illustrates the proposed mechanism by which 5-Br-DMT may promote neuroplasticity

without triggering a strong hallucinogenic response, based on its unique receptor profile [1] [2].
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[ 5 ] [S-Br-DMTAdministrationj

5-HT1A Receptor Weak SERT 5-HT2A Receptor
Activation (Ki = 16.9 nM) Inhibition Partial Agonism (Ki = 138 nM)

Neuro?lasti\ciﬁ/ and Therapeutic Pathway

Hallucinogenic Response Pathway (Attenuated)

Click to download full resolution via product page
Diagram Title: Proposed Mechanism of 5-Br-DMT Action

This model suggests that 5-Br-DMT's balanced activity on multiple targets results in a unique outcome [1]
[2]:

¢ |ts weak partial agonism at the 5-HT2A receptor may insufficiently activate the PLC/PKC pathway
linked to the head-twitch response (HTR) and hallucinogenesis.
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e Concurrently, its strong agonism at the 5-HT1A receptor and other actions potentially promote the
BDNF/TrkB signaling cascade, leading to gene expression that supports neuroplasticity and underlies
its rapid antidepressant effects observed in mice.

Research Implications Summary

The experimental data positions 5-Bromo-DMT as a compelling research candidate in psychopharmacology.

e A Promising Psychoplastogen: Its primary value lies in its apparent ability to separate
neuroplasticity from hallucinogenesis [2]. This makes it a prototypical molecule for designing non-
hallucinogenic, rapid-acting antidepressants.

¢ Informed Drug Design: The structure-activity relationship (SAR) revealed by comparing 5-Br-DMT
with its halogenated analogs (5-F-DMT, 5-CI-DMT) provides a blueprint for medicinal chemists.
Substitution at the 5-position of the tryptamine backbone is a critical modulator of efficacy and
functional selectivity at the 5-HT2A receptor [1] [2].

e Current Status: It is crucial to note that the data for 5-Br-DMT are almost exclusively preclinical (in
vitro and rodent models). Human data are limited to a handful of anecdotal reports describing mild,
relaxing effects rather than a full psychedelic experience [6] [7]. Further research is required to
validate these mechanisms and therapeutic potential in humans.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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